molecular formula C16H23N3O2 B12929864 Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate CAS No. 62780-19-2

Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate

Cat. No.: B12929864
CAS No.: 62780-19-2
M. Wt: 289.37 g/mol
InChI Key: KNHXEADBXKIGGV-UHFFFAOYSA-N
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Description

Hexyl (4-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a hexyl group, a phenyl group, and a carbamate moiety attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexyl (4-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexylamine with 4-phenyl-4,5-dihydro-1H-imidazole-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Hexyl (4-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Bromine in carbon tetrachloride under reflux conditions.

Major Products Formed:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Hexyl (4-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Hexyl (4-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

  • Hexyl (4-methyl-4,5-dihydro-1H-imidazol-2-yl)carbamate
  • Hexyl (4-ethyl-4,5-dihydro-1H-imidazol-2-yl)carbamate
  • Hexyl (4-isopropyl-4,5-dihydro-1H-imidazol-2-yl)carbamate

Comparison: Hexyl (4-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. Compared to its methyl, ethyl, and isopropyl analogs, the phenyl derivative exhibits enhanced stability and a broader range of biological activities. The phenyl group also influences the compound’s solubility and reactivity, making it a valuable scaffold in medicinal chemistry.

Properties

CAS No.

62780-19-2

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

hexyl N-(5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate

InChI

InChI=1S/C16H23N3O2/c1-2-3-4-8-11-21-16(20)19-15-17-12-14(18-15)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3,(H2,17,18,19,20)

InChI Key

KNHXEADBXKIGGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)NC1=NCC(N1)C2=CC=CC=C2

Origin of Product

United States

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